6-(Methylsulfonyl)chroman-4-one
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Overview
Description
6-(Methylsulfonyl)chroman-4-one is a chemical compound belonging to the chromanone family. Chromanones are oxygen-containing heterocycles that serve as significant structural entities in medicinal chemistry. The chroman-4-one framework, in particular, is known for its diverse biological activities and is a major building block in various medicinal compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfonyl)chroman-4-one can be achieved through several methods. One common approach involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid. The reaction mixtures are stirred on heating in a water bath at 75–80ºC for 1–1.5 hours . Another method includes the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
6-(Methylsulfonyl)chroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the methylsulfonyl and chromanone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
6-(Methylsulfonyl)chroman-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Methylsulfonyl)chroman-4-one involves its interaction with various molecular targets and pathways. For instance, chromanone derivatives have been shown to inhibit enzymes like SIRT2, which is involved in neurodegenerative disorders . The compound’s effects are mediated through its ability to modulate biological pathways, leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: The parent compound, which lacks the methylsulfonyl group, exhibits similar but less potent biological activities.
Thiochroman-4-one: This compound, with a sulfur atom replacing the oxygen in the chromanone ring, shows similar bioactivity, including antiviral and antibacterial properties.
Uniqueness
6-(Methylsulfonyl)chroman-4-one is unique due to the presence of the methylsulfonyl group, which enhances its biological activity and specificity. This functional group contributes to the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C10H10O4S |
---|---|
Molecular Weight |
226.25 g/mol |
IUPAC Name |
6-methylsulfonyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H10O4S/c1-15(12,13)7-2-3-10-8(6-7)9(11)4-5-14-10/h2-3,6H,4-5H2,1H3 |
InChI Key |
HDMKPRVHIOOTPU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)OCCC2=O |
Origin of Product |
United States |
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